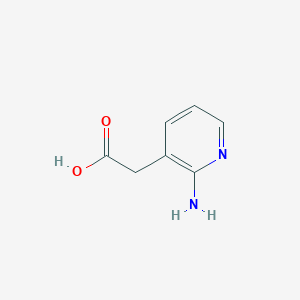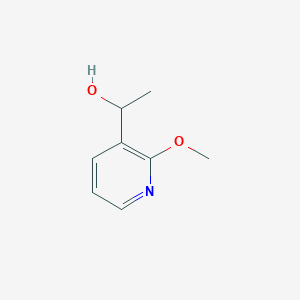
1-(2-Methoxypyridin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxypyridin-3-yl)ethanol, also known as 2-methoxy-3-ethoxypyridine, is an organic compound belonging to the class of pyridines. It is a colorless liquid with a sweet odor and low toxicity. This compound has a wide range of applications in various fields, such as pharmaceuticals, agrochemicals, and materials science. Its use as a starting material for the synthesis of various compounds has been extensively studied in the literature.
Applications De Recherche Scientifique
Palladium(II) Complexes in Catalysis
Reactions of ligands similar to "1-(2-Methoxypyridin-3-yl)ethanol" with palladium(II) have produced active catalysts for the methoxycarbonylation of higher olefins, leading to linear and branched esters. The catalytic behavior is influenced by both the complex structure and olefin chain length, showcasing the compound's potential in facilitating diverse catalytic processes (Zulu et al., 2020).
Protecting Group for Carboxylic Acids
The compound "2-(Pyridin-2-yl)ethanol" has been shown to be an effective protecting group for methacrylic acid, which can be selectively removed either chemically under alkaline conditions or thermally. This property is particularly relevant in the synthesis and modification of polymers, indicating a potential application for "1-(2-Methoxypyridin-3-yl)ethanol" in similar contexts (Elladiou & Patrickios, 2012).
Fluorescence Quenching and Dipole Moment Studies
Studies on the fluorescence quenching and dipole moments of compounds closely related to "1-(2-Methoxypyridin-3-yl)ethanol" have provided insights into their photophysical properties. This research has implications for the compound's applications in developing fluorescence-based sensors and studying solvent effects on molecular behavior (Melavanki et al., 2018).
Chemosensors for Metal Ions
A novel compound synthesized from a structure related to "1-(2-Methoxypyridin-3-yl)ethanol" has been identified as an efficient Eu3+ selective chemosensor. This discovery underscores the potential of "1-(2-Methoxypyridin-3-yl)ethanol" derivatives in the development of chemosensors for detecting metal ions in various environments (Qiu, 2012).
Encapsulation in Zeolite Y for Oxidation Catalysis
The encapsulation of molybdenum(VI) complexes with ligands related to "1-(2-Methoxypyridin-3-yl)ethanol" in zeolite Y has been shown to be an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This highlights the compound's potential utility in enhancing the efficiency and reusability of catalysts in oxidation reactions (Ghorbanloo & Maleki Alamooti, 2017).
Propriétés
IUPAC Name |
1-(2-methoxypyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(10)7-4-3-5-9-8(7)11-2/h3-6,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIFVHCCBIVTPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridin-3-yl)ethanol | |
CAS RN |
112197-02-1 |
Source


|
| Record name | 1-(2-Methoxypyridin-3-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


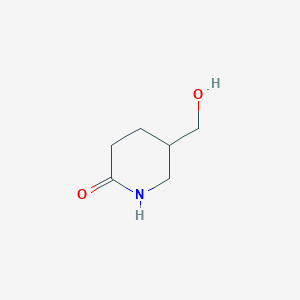
![4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B178785.png)




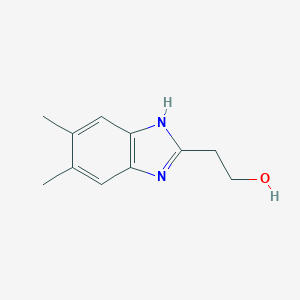
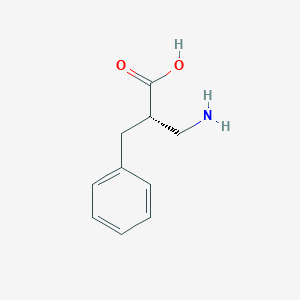


![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)
